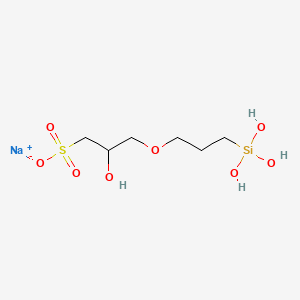
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate is a unique organosilicon compound that combines the properties of both organic and inorganic materials. This compound is known for its ability to form stable bonds with both organic and inorganic substrates, making it highly versatile in various applications. It is often used in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Preparation Methods
The synthesis of sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate typically involves the reaction of 3-(trihydroxysilyl)propylamine with 2-hydroxy-3-chloropropanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: This compound is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable bonds with biological molecules.
Industry: It is used in the production of coatings, adhesives, and sealants to improve their performance and durability.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate involves the formation of stable covalent bonds with both organic and inorganic substrates. The trihydroxysilyl group allows for strong interactions with inorganic surfaces, while the sulfonate group can interact with organic molecules. This dual functionality enables the compound to act as a bridge between different types of materials, enhancing their overall properties.
Comparison with Similar Compounds
Sodium 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)propanesulphonate can be compared with other similar compounds such as:
3-(Trihydroxysilyl)propanesulfonic acid: This compound lacks the sodium ion but has similar silane and sulfonate functionalities.
Sodium 3-(trihydroxysilyl)propylsulfonate: Similar in structure but differs in the position of the hydroxyl group. The uniqueness of this compound lies in its specific combination of functional groups, which provides enhanced versatility and performance in various applications.
Properties
CAS No. |
88684-04-2 |
|---|---|
Molecular Formula |
C6H15NaO8SSi |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-(3-trihydroxysilylpropoxy)propane-1-sulfonate |
InChI |
InChI=1S/C6H16O8SSi.Na/c7-6(5-15(8,9)10)4-14-2-1-3-16(11,12)13;/h6-7,11-13H,1-5H2,(H,8,9,10);/q;+1/p-1 |
InChI Key |
FWOXFVYHZDYFCX-UHFFFAOYSA-M |
Canonical SMILES |
C(COCC(CS(=O)(=O)[O-])O)C[Si](O)(O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


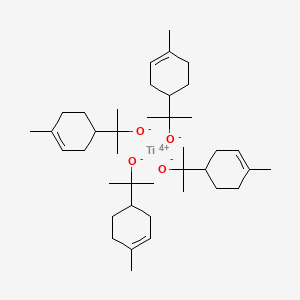
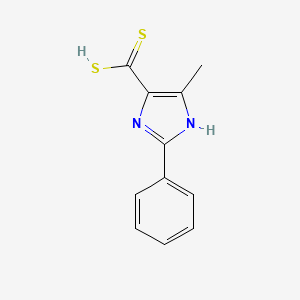
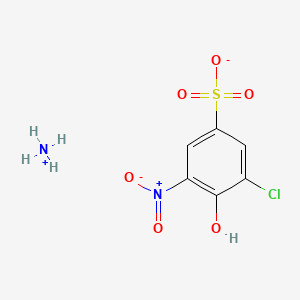
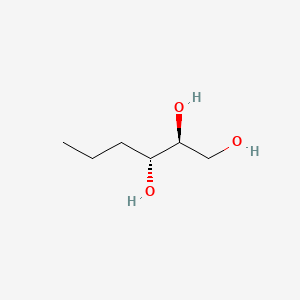
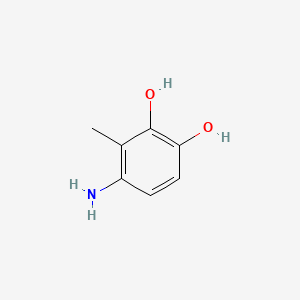
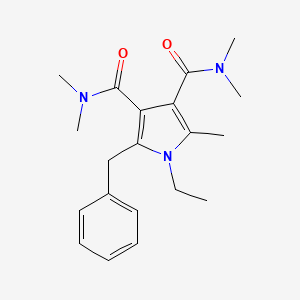

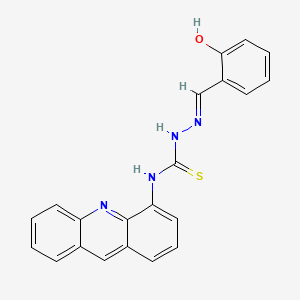


![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)
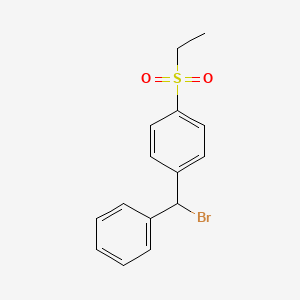

![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)
